molecular formula C3H7NO2 B1583540 2-Hydroxy-n-methylacetamide CAS No. 5415-94-1

2-Hydroxy-n-methylacetamide

Cat. No. B1583540
CAS RN: 5415-94-1
M. Wt: 89.09 g/mol
InChI Key: WFAFGNCZWMJZCK-UHFFFAOYSA-N
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Description

“2-Hydroxy-n-methylacetamide” is a chemical compound with the molecular formula C3H7NO2 . It has an average mass of 89.093 Da and a monoisotopic mass of 89.047676 Da . It is a solid, light yellow crystalline substance .


Synthesis Analysis

The synthesis of “2-Hydroxy-n-methylacetamide” can be achieved from acetic acid and methylamine . The process includes steps such as aminating, evaporating water, evaporating acid, and fractionating . This method is advantageous as it does not corrode the apparatus .


Molecular Structure Analysis

The molecular structure of “2-Hydroxy-n-methylacetamide” consists of 3 carbon atoms, 7 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms . It has a molar refractivity of 21.1±0.3 cm³ .


Physical And Chemical Properties Analysis

“2-Hydroxy-n-methylacetamide” has a density of 1.1±0.1 g/cm³ . It has a boiling point of 314.5±25.0 °C at 760 mmHg . The vapour pressure is 0.0±1.5 mmHg at 25°C . The enthalpy of vaporization is 64.4±6.0 kJ/mol . The flash point is 144.0±23.2 °C . The index of refraction is 1.431 . It has 3 H bond acceptors, 2 H bond donors, and 1 freely rotating bond .

Scientific Research Applications

Quantum Chemistry and Infrared Spectrum Analysis

Research on N-methylacetamide (NMA), closely related to 2-Hydroxy-n-methylacetamide, shows its utility in understanding the infrared spectrum. Ji et al. (2020) used density functional theory to calculate the independent IR spectrum of each component in N-methylacetamide, analyzing the contributions to amide I, II, and III bands. This study aids in explaining the formation of the amide infrared spectrum, with implications in organic chemistry, analytical chemistry, and chemical biology (Ji et al., 2020).

Hydrolysis Kinetics and Mechanism

Duan et al. (2010) examined the hydrolysis kinetics and mechanism of N-substituted amides, like NMA, in high-temperature water. Their findings, which identified acetic acid and methylamine as major products, contribute to the understanding of hydrolysis reactions under subcritical and supercritical conditions. This research is significant for its pH-dependent insights and potential applications in chemical process engineering (Duan, Dai, & Savage, 2010).

Protein Folding and Hydrophobic Collapse

Salamatova et al. (2018) explored the interactions between N-methylacetamide and water, using it as a simplified model for protein backbones. Their study, which involved spectroscopy and molecular dynamics simulations, revealed insights into the hydrophobic collapse driving protein folding. This research contributes to our understanding of structural and vibrational dynamics in proteins (Salamatova et al., 2018).

Molecular Dynamics and Spectroscopy

Pluhařová et al. (2014) investigated the interaction of N-methylacetamide with alkali cations and alkaline earth dications in water using ab initio molecular dynamics. They showed how different cations interact with the carbonyl group in NMA, providing insights into specific ion effects on proteins and molecular dynamics (Pluhařová et al., 2014).

Amide Bond Characterization on Solid Surfaces

Liedberg et al. (1989) studied N-methylacetamide on different solid surfaces to understand the bonding characteristics of the peptide group in proteins. Using infrared spectroscopy, they elucidated how the peptide bond interacts with hydrophilic and hydrophobic surfaces, which is crucial for protein structure studies (Liedberg, Tornkvist, & Lundstrom, 1989).

Safety And Hazards

While handling “2-Hydroxy-n-methylacetamide”, it is recommended to ensure adequate ventilation . It should be handled in accordance with good industrial hygiene and safety practice .

properties

IUPAC Name

2-hydroxy-N-methylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7NO2/c1-4-3(6)2-5/h5H,2H2,1H3,(H,4,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFAFGNCZWMJZCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40969061
Record name 2-Hydroxy-N-methylethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40969061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

89.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydroxy-n-methylacetamide

CAS RN

5415-94-1
Record name 5415-94-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11321
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Hydroxy-N-methylethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40969061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Hydroxy-N-methylacetamide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
HH Lu, CB Chen, HM Dong - Acta Crystallographica Section E …, 2007 - scripts.iucr.org
(IUCr) (S)-2-(1-Benzyl-5-bromo-1H-indol-3-yl)-2-hydroxy-N-methylacetamide … (S)-2-(1-Benzyl-5-bromo-1H-indol-3-yl)-2-hydroxy-N-methylacetamide … (S)-2-(1-Benzyl-5-bromo-1H-indol-3-yl)-2-hydroxy-N- methylacetamide top …
Number of citations: 3 scripts.iucr.org
A Eberlin, DLH Williams - Journal of the Chemical Society, Perkin …, 2002 - pubs.rsc.org
… In a recent publication, the Kresge group 15 has measured the enolisation rate constant for 2-cyano-2-hydroxy-N-methylacetamide by hydrogen exchange and also the ketonisation of …
Number of citations: 14 pubs.rsc.org
TP Prakash, AM Kawasaki, EV Wancewicz… - Journal of medicinal …, 2008 - ACS Publications
… The synthesis started with preparation of 2-hydroxy-N-methylacetamide (6) from ethyl glycol … methyluridine 7 with a borate ester of 2-hydroxy-N-methylacetamide 6 at 150 C furnished 2′…
Number of citations: 61 pubs.acs.org
J Bolobajev, M Trapido, A Goi - Chemical Engineering Journal, 2015 - Elsevier
… N-(2,6-diacetylphenyl)-2-hydroxy-N-methylacetamide (C) had similar mass spectra with an m/z value of 249, which is identical to (B). The presence of by-product (C) has not been …
Number of citations: 82 www.sciencedirect.com
Y Yang, S Ghatge, Y Ko, Y Yoon, JH Ahn, JJ Kim… - Chemosphere, 2022 - Elsevier
… ions of m/z 97.0, 125.0), (C) 2-(methylamino)benzene-1,3-diol ([M] at m/z 139.0 and the fragment ions of m/z 55.1, 83.1), (E) N-(2,6-diethylphenyl)-2-hydroxy-N-methylacetamide ([M] at m…
Number of citations: 5 www.sciencedirect.com
J Yang, Y Yin, Z He, Z Zhang, X Lin, R Ma - Chemical Research in Chinese …, 2015 - Springer
In this paper, we report an efficient one-step synthesis of 2-hydroxymalononitrile by employing the commercial reagent sodium 1, 1-dicyanoprop-1-en-2-olate to react with acetic peracid …
Number of citations: 3 link.springer.com
II Panchal, A Shah, A Devgirkar, U Shah… - Current Cancer …, 2019 - ingentaconnect.com
Background: HER2 is a member of the human epidermal growth factor receptor (HER/EGFR-/ERBB) family. Amplification or over-expression of this oncogene has been shown to play a …
Number of citations: 2 www.ingentaconnect.com
RC Kolanczyk, JA Serrano, MA Tapper… - Regulatory Toxicology …, 2018 - Elsevier
Ecological risk assessments are often limited in their ability to consider metabolic transformations for fish species due to a lack of data. When these types of evaluations are attempted …
Number of citations: 9 www.sciencedirect.com
MP Mower - 2018 - search.proquest.com
Reaction monitoring using in-situ tools allows the straightforward acquisition of full reaction kinetic profiles. These profiles contain a wealth of mechanistic information that when …
Number of citations: 0 search.proquest.com
T Ishikawa, M Seto, H Banno, Y Kawakita… - Journal of medicinal …, 2011 - ACS Publications
Dual inhibitors of human epidermal growth factor receptor 2 (HER2) and epidermal growth factor receptor (EGFR) have been investigated for breast, lung, gastric, prostate, and other …
Number of citations: 197 pubs.acs.org

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